6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 98011-28-0
VCID: VC2015730
InChI: InChI=1S/C11H12N4OS/c12-9-7(10(13)16)8(14-11(17)15-9)6-4-2-1-3-5-6/h1-5,8H,12H2,(H2,13,16)(H2,14,15,17)
SMILES: C1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N
Molecular Formula: C11H12N4OS
Molecular Weight: 248.31 g/mol

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 98011-28-0

Cat. No.: VC2015730

Molecular Formula: C11H12N4OS

Molecular Weight: 248.31 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 98011-28-0

Specification

CAS No. 98011-28-0
Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol
IUPAC Name 6-amino-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C11H12N4OS/c12-9-7(10(13)16)8(14-11(17)15-9)6-4-2-1-3-5-6/h1-5,8H,12H2,(H2,13,16)(H2,14,15,17)
Standard InChI Key RRSNXHHXTFXPDL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N
Canonical SMILES C1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N

Introduction

Chemical Identity and Nomenclature

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic organic compound identified by the CAS Registry Number 98011-28-0. The compound is characterized by a tetrahydropyrimidine ring system with several functional attachments that give it distinctive chemical properties .

Synonyms and Alternative Names

The compound is known by several nomenclature variations in scientific literature:

SynonymSource
6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
5-Pyrimidinecarboxamide, 6-amino-1,2,3,4-tetrahydro-4-phenyl-2-thioxo-
6-amino-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

The variety of names reflects different chemical nomenclature systems, with "sulfanylidene" and "thioxo" referring to the same sulfur-containing functional group .

Structural Characteristics

The molecular architecture of this compound contributes significantly to its chemical behavior and potential applications in various fields.

Molecular Structure and Formula

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has the molecular formula C₁₁H₁₂N₄OS, indicating a composition of 11 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The core structure consists of a tetrahydropyrimidine ring with a phenyl group at the 4-position, an amino group at the 6-position, a carboxamide group at the 5-position, and a sulfanylidene (thioxo) group at the 2-position.

Chemical Identification Systems

For precise chemical identification, the compound is characterized by the following identifiers:

Identifier TypeValue
IUPAC Name6-amino-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
InChIInChI=1S/C11H12N4OS/c12-9-7(10(13)16)8(14-11(17)15-9)6-4-2-1-3-5-6/h1-5,8H,12H2,(H2,13,16)(H2,14,15,17)
SMILESC1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N
Molecular Weight248.3 g/mol
CAS Number98011-28-0

The SMILES and InChI notations provide standardized representations of the molecular structure that can be interpreted by chemical software.

Physicochemical Properties

Understanding the physical and chemical properties of 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is essential for its handling, storage, and application in research settings.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueMethod
Physical AppearanceWhite to off-white solidObserved
Molecular Weight248.3 g/molCalculated
Density1.44±0.1 g/cm³Predicted
Melting Point196 °CExperimental (Solvent: ethanol)
Boiling Point471.7±55.0 °CPredicted
SolubilityPartially soluble in ethanolExperimental

These physical properties influence the compound's handling characteristics in laboratory settings and its potential formulation for various applications .

Chemical Properties

The chemical behavior of this compound is primarily determined by its functional groups and structure:

PropertyValueMethod
pKa10.86±0.70Predicted
ReactivityContains reactive amino, carboxamide, and thioxo groupsStructure-based
StabilityStable under standard laboratory conditionsGeneral assessment

The presence of multiple functional groups, including the amino group, carboxamide, and sulfanylidene moiety, contributes to the compound's potential to engage in various chemical reactions .

Synthetic Pathways

The synthesis of 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through specific chemical reactions targeting the formation of the tetrahydropyrimidine core with appropriate functional groups.

Primary Synthetic Route

The primary documented synthesis pathway involves the reaction between 2-cyano-3-phenylacrylamide and carbamimidothioic acid . This synthetic approach leverages the reactivity of the cyano group and the ability to form heterocyclic rings through cyclocondensation reactions. The reaction typically proceeds under controlled conditions to yield the target compound with the desired substitution pattern .

SupplierProduct NumberPurityLocation
American Custom Chemicals CorporationCHM011978295.00%United States
EnamineNot specifiedNot specifiedUkraine
Ryan Scientific, Inc.Not specifiedNot specifiedUnited States
CymitQuimica3D-YDA01128Not specifiedNot specified

These suppliers provide the compound primarily for research purposes, with appropriate documentation regarding purity and characterization .

SupplierQuantityPriceReference Date
American Custom Chemicals Corporation1g$925.312021-12-16
American Custom Chemicals Corporation2.5g$1363.652021-12-16
American Custom Chemicals Corporation5g$1759.282021-12-16
CymitQuimica100mg€469.002019-02-15
CymitQuimica1g€1,173.002019-02-15

The relatively high price point suggests that the compound is primarily produced for specialized research applications rather than large-scale industrial use .

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